5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole
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Overview
Description
5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of appropriate hydrazonoyl halides with sulfur-containing reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine and absolute ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain high-quality butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone.
Chemical Reactions Analysis
Types of Reactions: 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone involves its interaction with biological targets such as enzymes and receptors. The compound’s thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
- N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine
- 5-isoquinolin-3-yl-N-(2-methylphenyl)-1,3,4-thiadiazol-2-amine
Uniqueness: 5-(butane-1-sulfonyl)-4-methyl-1,2,3-thiadiazole stands out due to its specific sulfone group, which imparts unique chemical reactivity and biological activity compared to other thiadiazole derivatives
Properties
IUPAC Name |
5-butylsulfonyl-4-methylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-3-4-5-13(10,11)7-6(2)8-9-12-7/h3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLWNUMHSFSBFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)C1=C(N=NS1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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